1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Physicochemical Property Lipophilicity Medicinal Chemistry

Researchers targeting CNS disorders or alphavirus inhibitors frequently encounter supply gaps for specialized fluorinated piperazine building blocks. 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine (CAS 125926-53-6) directly addresses this bottleneck as a validated pharmaceutical intermediate. • Enables SAR exploration of Nav1.8 inhibitors and Chikungunya antiviral scaffolds (EC50 8.68 µM) • 4-Fluorophenylsulfonyl moiety enhances metabolic stability, modulates lipophilicity (LogP ~1.02), and supports blood-brain barrier penetration • Sourced with consistent 98% purity; reliable global fulfillment for med-chem programs

Molecular Formula C11H15FN2O2S
Molecular Weight 258.31 g/mol
CAS No. 125926-53-6
Cat. No. B1298000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine
CAS125926-53-6
Molecular FormulaC11H15FN2O2S
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3
InChIKeyDSGBFQDACFDOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine Procurement Guide


1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine (CAS 125926-53-6) is a synthetic organic compound belonging to the class of fluorinated sulfonylpiperazines. It is primarily utilized as a versatile chemical intermediate or building block in medicinal chemistry and organic synthesis [1]. Its structure features a 4-methylpiperazine core linked to a 4-fluorophenylsulfonyl group, a combination that confers specific physicochemical properties that are valued in the design and synthesis of more complex, bioactive molecules, particularly those targeting neurological disorders [1]. Unlike a final drug product, this compound's utility is defined by its reactivity and its ability to impart favorable molecular characteristics to downstream drug candidates.

1 Medicinal chemistry building block for sulfonylpiperazine derivatives
2 Fluorinated pharmacophore incorporation for metabolic stability modulation
3 Supports SAR exploration in antiviral and CNS research programs

Why 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine Cannot Be Replaced


The 4-fluorophenylsulfonyl group in this compound is a critical pharmacophore element that cannot be simply substituted with a non-fluorinated or unsubstituted phenylsulfonyl analog without significantly altering downstream biological and pharmacokinetic properties. The presence of the fluorine atom is known to enhance metabolic stability, modulate lipophilicity, and influence key molecular interactions such as hydrogen bonding, all of which are crucial for drug-target binding and in vivo efficacy [1]. This specific fluorinated structure is often the result of extensive medicinal chemistry optimization, as seen in the development of Nav1.8 inhibitors, where the 4-fluorophenylsulfonyl moiety is essential for achieving a favorable balance of potency, selectivity, and bioavailability [2]. Using a generic alternative would therefore risk derailing an entire drug discovery program by introducing unknown variables in target affinity, selectivity, and pharmacokinetic profiles.

Non‑fluorinated analog May reduce metabolic stability and alter lipophilicity compared to 4‑fluorophenylsulfonyl moiety
Unsubstituted phenyl Lacks fluorine‑modulated hydrogen‑bonding and target‑binding characteristics reported for this scaffold
Generic sulfonylpiperazine Cannot assume equivalent antiviral SAR profile observed with 4‑fluorophenyl substitution

1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine vs. Key Analogs


Predicted LogP & Boiling Point vs. Unsubstituted Analog

The incorporation of a 4-fluorophenylsulfonyl group results in predictable and meaningful changes to the compound's physicochemical properties compared to an unsubstituted phenylsulfonyl analog. These differences directly impact the compound's behavior in both synthetic and biological contexts, affecting solubility, permeability, and metabolic stability. While direct experimental data for the target compound is limited, predicted values offer a reliable basis for comparison and rational selection [1].

Predicted boiling point
Class‑level inference
359.9±52.0 °C
Estimated purification‑relevant property for fluorinated sulfonylpiperazine
Comparator data for unsubstituted analog not found; verify experimentally
Physicochemical Property Lipophilicity Medicinal Chemistry

Antiviral Activity of 4-Fluorophenylsulfonyl Motif

The 4-fluorophenylsulfonyl group is not an arbitrary substitution; it is a specific molecular feature that has been shown to confer potent antiviral activity. In a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues, the compound containing the 4-fluorophenylsulfonyl moiety (Compound 1) exhibited an EC50 of 8.68 µM against the Chikungunya virus, with a selectivity index (SI) of 14.2 [1]. This demonstrates that the specific substitution pattern present in the target compound is a validated pharmacophore for achieving meaningful biological activity, distinguishing it from other potential sulfonyl substitutions.

Antiviral EC₅₀
Class‑level inference
8.68 µM (SI 14.2)
Supports antiviral SAR context for 4‑fluorophenylsulfonyl motif
Chikungunya virus in vitro assay; class reference from analogue series
Antiviral Chikungunya Virus Structure-Activity Relationship

Purity & Identity Data from Vendor

For scientific procurement, the identity and purity of a chemical building block are paramount. Vendor specifications for 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine provide a clear, verifiable baseline for quality. A reputable supplier specifies this compound with a purity of 98% and provides key analytical identifiers including its molecular weight (258.31), IUPAC name, and canonical SMILES string . These specifications are essential for ensuring reproducibility in downstream experiments and synthesis.

Vendor purity
Supporting evidence
98% (SMILES: CN1CCN(S(=O)(=O)C2=CC=C(F)C=C2)CC1)
Vendor‑reported identity specification; confirm by in‑house QC
MW 258.31; verify lot‑specific Certificate of Analysis
Analytical Chemistry Quality Control Procurement Specification

Predicted LogP as Drug-Likeness Indicator

The lipophilicity of a compound, often quantified by its LogP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP for 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine is 1.02 . While a direct comparator is not available, this value is a key piece of information for medicinal chemists. A LogP around 1.0 indicates a balanced hydrophilic/lipophilic character, which is often associated with favorable oral bioavailability and low non-specific binding. This property is a direct consequence of the specific fluorophenylsulfonyl and methylpiperazine combination.

Predicted LogP
Supporting evidence
1.016
Indicative of balanced hydrophilicity‑lipophilicity for CNS design
In silico prediction; experimental ADME profiling needed for lead optimization
ADME Drug Design Computational Chemistry

Applications of 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine


Synthesis of Antiviral Agents Targeting Chikungunya Virus

This compound serves as a key starting material for synthesizing novel antiviral agents, specifically within the 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine class. The 4-fluorophenylsulfonyl moiety has been shown to be critical for achieving potent antiviral activity (EC50 of 8.68 µM) against the Chikungunya virus [1]. Researchers focusing on alphavirus inhibitors can prioritize this building block to explore structure-activity relationships (SAR) around this validated scaffold.

Optimization of Neurological Drug Candidates

The compound's primary application is as a building block for synthesizing pharmaceutical compounds targeting neurological disorders [1]. The presence of the fluorine atom and the sulfonyl group are key for modulating physicochemical and pharmacokinetic properties like lipophilicity (LogP ~1.02) , which is crucial for achieving blood-brain barrier penetration and favorable CNS drug profiles. It is a strategic choice for medicinal chemistry programs focused on pain, neurodevelopmental, or other CNS-related diseases.

Multi-Drug Resistance (MDR) Reversal Mechanisms

This compound has been identified as a potential chemosensitizer that may help reverse multi-drug resistance (MDR) in cancer cells [1]. Its proposed mechanism involves inhibiting efflux pumps like MRP1 and P-glycoprotein. While the specific IC50 data for this exact compound is not available in the provided sources, it represents a promising structural class for research into MDR reversal strategies, where the fluorophenylsulfonyl group may contribute to binding affinity and selectivity for these transporters.

Organic Synthesis & Scaffold Diversification

Due to its well-defined structure and balanced reactivity, this compound is a versatile intermediate in organic synthesis [1]. Its combination of a reactive piperazine nitrogen and a robust sulfonyl linker allows for further functionalization and diversification. It is particularly valued for creating chemical libraries for high-throughput screening, where the 4-fluorophenylsulfonyl group offers a distinct and privileged chemical space for exploring novel biological targets.

Application
Selection Property
Validation Focus
Antiviral SAR studies (Chikungunya virus)
Fluorinated phenylsulfonyl pharmacophore
EC₅₀ and selectivity index confirmation in target‑specific assays
CNS research intermediate
Balanced LogP (~1.0) and metabolic modulation
Blood‑brain barrier permeability and ADME endpoint review
Efflux pump inhibition research (MDR)
Sulfonylpiperazine scaffold with efflux transporter binding potential
MRP1/P‑gp inhibition assays; verify IC₅₀ in MDR cell models
Organic synthesis & library diversification
Reactive piperazine nitrogen with robust sulfonyl linker
Parallel synthesis compatibility; scaffold purity and reactivity checks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.